1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxy and isopentyloxy groups: These groups can be introduced via etherification reactions using ethyl and isopentyl alcohols, respectively.
Attachment of the 6-methyl-2-pyridyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a suitable boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl esters
Uniqueness
1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O5/c1-5-35-24-17-20(13-14-23(24)36-16-15-18(2)3)27-26-28(33)21-10-6-7-11-22(21)37-29(26)30(34)32(27)25-12-8-9-19(4)31-25/h6-14,17-18,27H,5,15-16H2,1-4H3 |
InChI Key |
SGWVIFJOKJAWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.